molecular formula C14H25NO4 B570043 tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate CAS No. 247068-83-3

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Cat. No.: B570043
CAS No.: 247068-83-3
M. Wt: 271.357
InChI Key: DDMPMIMTLBGEHT-HZMBPMFUSA-N
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Description

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and an oxirane ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The process often starts with the formation of the oxirane ring, followed by the introduction of the tert-butyl group. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) and bases such as triethylamine (TEA) or pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the effects of carbamate groups on biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and efficacy .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the production of polymers, coatings, and adhesives .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar protective purposes in organic synthesis.

    N-Boc-protected amines: Widely used in peptide synthesis for protecting amino groups.

    tert-Butyl N-hydroxycarbamate: Used in the preparation of hydroxylamine derivatives.

Uniqueness

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is unique due to its combination of a tert-butyl group, an oxirane ring, and a carbamate moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPMIMTLBGEHT-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247068-83-3
Record name Carbamic acid, N-[(1S)-3-methyl-1-[[(2S)-2-methyl-2-oxiranyl]carbonyl]butyl]-, 1,1-dimethylethyl ester
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